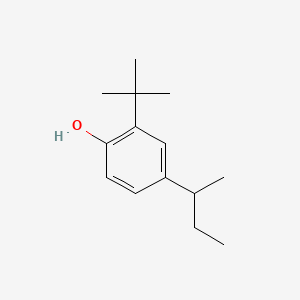
4-Sec-butyl-2-tert-butylphenol
Vue d'ensemble
Description
4-Sec-butyl-2-tert-butylphenol is a chemical compound with the molecular formula C14H22O . It has a molecular weight of 206.32 g/mol . The IUPAC name for this compound is 4-butan-2-yl-2-tert-butylphenol .
Molecular Structure Analysis
The InChI string for 4-Sec-butyl-2-tert-butylphenol isInChI=1S/C14H22O/c1-6-10(2)11-7-8-13(15)12(9-11)14(3,4)5/h7-10,15H,6H2,1-5H3 . The Canonical SMILES representation is CCC(C)C1=CC(=C(C=C1)O)C(C)(C)C . Physical And Chemical Properties Analysis
4-Sec-butyl-2-tert-butylphenol has a molecular weight of 206.32 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 206.167065321 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 15 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Sec-butyl-2-tert-butylphenol has been studied for its synthesis and chemical properties. Yong (2012) synthesized 4-(Sec-butyl)-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene, achieving high purity and yield under optimal conditions using sulfuric resin as a catalyst (Yong, 2012).
Antioxidant Properties
The antioxidant properties of compounds related to 4-Sec-butyl-2-tert-butylphenol have been extensively studied. Zabik et al. (2019) investigated the reactivity of various phenolic compounds, including 4-tert-butylphenol, with superoxide anion radical, revealing their effectiveness in reducing oxidative stress (Zabik et al., 2019).
Biodegradation
Studies on biodegradation of compounds similar to 4-Sec-butyl-2-tert-butylphenol have been conducted, indicating potential environmental applications. Toyama et al. (2010) isolated strains of Sphingobium fuliginis capable of degrading 4-tert-butylphenol, suggesting its use in bioremediation of environments polluted by such compounds (Toyama et al., 2010).
Photocatalytic Degradation
The feasibility of photocatalytic degradation of 4-tert-butylphenol, a compound similar to 4-Sec-butyl-2-tert-butylphenol, has been explored, indicating its potential in water treatment applications. Makhatova et al. (2019) used Fe-doped TiO2 nanoparticles for the photocatalytic degradation and mineralization of 4-tert-butylphenol in water, highlighting the compound's susceptibility to advanced oxidation processes (Makhatova et al., 2019).
Catalysis in Organic Synthesis
4-Sec-butyl-2-tert-butylphenol and related compounds have been used in catalysis for organic synthesis. Zhang et al. (2022) discussed the use of 1H-imidazole-1-acetic acid tosilate as a catalyst in the alkylation reaction of phenol and tert-butyl alcohol, a process relevant to the synthesis of tert-butylphenol derivatives (Zhang et al., 2022).
Environmental Impact and Safety
Research on the environmental impact and safety of 4-Sec-butyl-2-tert-butylphenol and related compounds has been conducted, focusing on their occurrence and potential risks. Liu et al. (2017) identified various synthetic phenolic antioxidants in indoor dust, including derivatives of tert-butylphenol, raising concerns about human exposure to these chemicals (Liu et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, 4-tert-Butylphenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
4-butan-2-yl-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-10(2)11-7-8-13(15)12(9-11)14(3,4)5/h7-10,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYLDCYUHBSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885986 | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butyl-2-tert-butylphenol | |
CAS RN |
52184-13-1 | |
| Record name | 2-(1,1-Dimethylethyl)-4-(1-methylpropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52184-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-sec-Butyl-2-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-SEC-BUTYL-2-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBY5ZV6C2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1605613.png)
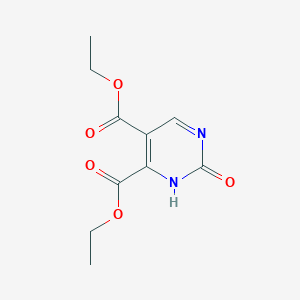
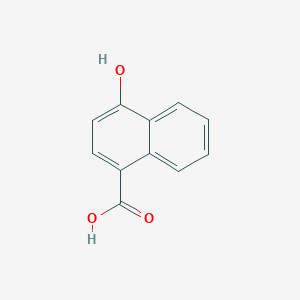
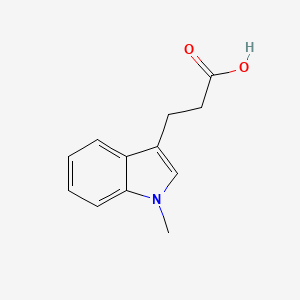
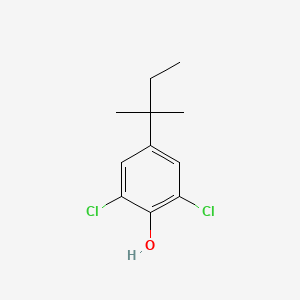
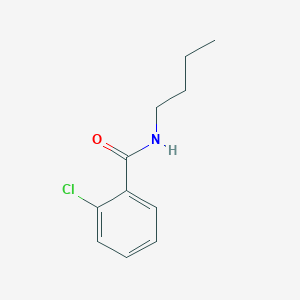
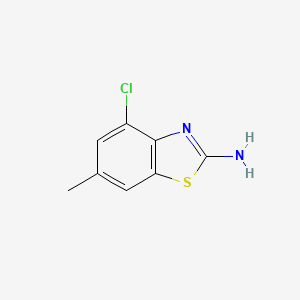
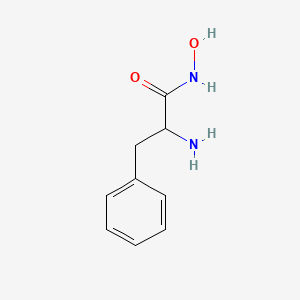
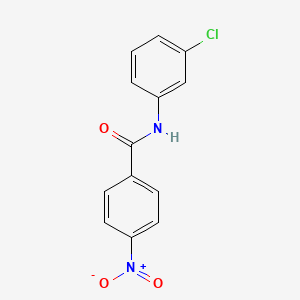
![6-Chlorotetrazolo[1,5-b]pyridazine](/img/structure/B1605628.png)
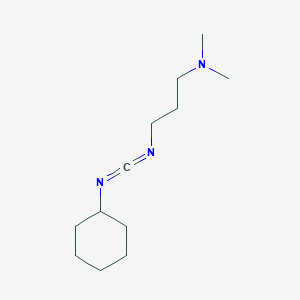
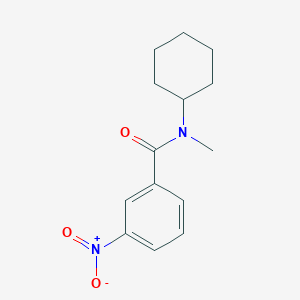
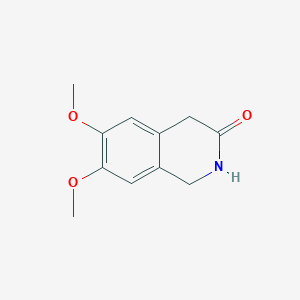
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)